molecular formula C22H15F2N3OS B12152828 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide

2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12152828
M. Wt: 407.4 g/mol
InChI Key: DASXMRDROFCXKH-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 2,6-difluorophenylamino group at position 2, a phenyl group at position 4, and a carboxamide-linked phenyl group at position 5. The 2,6-difluorophenyl moiety enhances metabolic stability and binding affinity due to fluorine’s electronegativity and hydrophobic effects, while the diphenyl groups may influence solubility and membrane permeability.

Properties

Molecular Formula

C22H15F2N3OS

Molecular Weight

407.4 g/mol

IUPAC Name

2-(2,6-difluoroanilino)-N,4-diphenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H15F2N3OS/c23-16-12-7-13-17(24)19(16)27-22-26-18(14-8-3-1-4-9-14)20(29-22)21(28)25-15-10-5-2-6-11-15/h1-13H,(H,25,28)(H,26,27)

InChI Key

DASXMRDROFCXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=CC=C3F)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,6-difluoroaniline with a thiazole derivative under specific reaction conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the thiazole moiety. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide exhibit promising anticancer properties. For instance:

  • A study on related thiazole derivatives demonstrated significant inhibition of various cancer cell lines including breast cancer (MCF7) and glioblastoma (LN229) cells through mechanisms involving apoptosis and cell cycle arrest .
  • Molecular docking studies suggest that the compound could effectively interact with specific cancer-related targets, enhancing its potential as an anticancer agent .

Antimicrobial Properties

The thiazole moiety is often associated with antimicrobial activity. Compounds similar to this thiazole derivative have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • In vitro studies have confirmed that thiazole derivatives can inhibit the growth of pathogenic bacteria and fungi . This suggests that 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide may possess similar antimicrobial properties.

Synthesis and Derivatives

The synthesis of 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions:

  • Formation of the thiazole ring.
  • Introduction of the difluorophenyl amino group.
  • Coupling with diphenyl carboxamide derivatives.

This synthetic pathway allows for the modification of various substituents to enhance biological activity and selectivity .

Case Studies

StudyObjectiveFindings
Evaluate anticancer activitySignificant inhibition in MCF7 and LN229 cell lines; apoptosis induction noted.
Assess antimicrobial efficacyEffective against multiple bacterial strains; potential for development into antimicrobial agents.
Investigate antioxidant propertiesShowed notable antioxidant activity; implications for protective health benefits.

Mechanism of Action

The mechanism of action of 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Carboxamide Derivatives

Compound Name Substituents Molecular Weight Target/Activity IC50/Activity Data Reference
2-[(2,6-Difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide (Target) N-phenyl, 4-phenyl, 2,6-difluorophenylamino ~407.4 (calc.) Hypothesized kinase inhibitor Not reported N/A
4-Amino-N-(2,6-difluorophenyl)-2-[(4-sulfamoylphenyl)amino]-1,3-thiazole-5-carboxamide (RC-2-142) 4-sulfamoylphenyl, amino, 2,6-difluorophenyl ~439.4 CDK2 inhibitor 0.12 μM
5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-1-yl)pyridin-3-yl)thiazole-4-carboxamide Piperidinylpyridin-3-yl, 5-amino, 2,6-difluorophenyl 415.47 Unspecified (pharmacological probe) Not reported
14b (BRAF/HDAC dual inhibitor) tert-Butyl, pyrimidinyl, sulfonamido, 2,6-difluorophenyl ~700.6 (calc.) BRAF/HDAC inhibition Not disclosed

Key Differences and Implications

Substituent Effects on Target Specificity: The sulfamoylphenyl group in RC-2-142 enables hydrogen bonding with CDK2’s ATP-binding pocket, contributing to its potent inhibition (IC50: 0.12 μM) . In contrast, the target compound’s diphenyl groups may favor hydrophobic interactions with alternative targets (e.g., BRAF or HDACs) but lack direct sulfonamide-mediated polar contacts.

Synthetic Complexity :

  • RC-2-142 and BRAF/HDAC inhibitors () require multi-step synthesis involving sulfonamidation, bromination, and pyrimidine coupling . The target compound’s synthesis would likely omit sulfonamide formation, instead prioritizing aryl coupling reactions (e.g., Buchwald-Hartwig amination).

Pharmacokinetic Properties :

  • Fluorine substitution (2,6-difluorophenyl) improves metabolic stability across all analogues. However, the N,4-diphenyl configuration in the target compound may reduce solubility compared to RC-2-142’s sulfamoyl group, necessitating formulation optimization .

Biological Activity

The compound 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide (CAS No: 496022-59-4) is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on anticancer effects, antimicrobial activity, and other pharmacological potentials.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thiazole ring, an amide functional group, and a difluorophenyl moiety. The molecular formula is C22H15F2N3OSC_{22}H_{15}F_{2}N_{3}OS, with a molecular weight of approximately 415.43 g/mol. The structure can be represented as follows:

2 2 6 Difluorophenyl amino N 4 diphenyl 1 3 thiazole 5 carboxamide\text{2 2 6 Difluorophenyl amino N 4 diphenyl 1 3 thiazole 5 carboxamide}

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies have shown that 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide exhibits potent cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 Value (µM)
HeLa12.5
MCF-79.8
HCT11611.0

These results indicate that the compound possesses significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains.

Antimicrobial Efficacy

The compound was tested against several pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC Value (µg/mL)
Staphylococcus aureus16
Candida albicans32

These findings highlight the potential of this compound as an antimicrobial agent .

The biological activity of 2-[(2,6-difluorophenyl)amino]-N,4-diphenyl-1,3-thiazole-5-carboxamide is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may interact with key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research suggests that modifications in the thiazole structure can significantly influence biological activity. For instance:

  • Electron-withdrawing groups (like fluorine) enhance lipophilicity and improve membrane permeability.
  • Amide substitutions can affect binding affinity to target proteins involved in disease pathways.

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